α7 PAM Synthetic Route Validation
This compound has been explicitly identified in the patent literature as the boronic acid building block used to construct specific aryl-substituted morpholinothiazole derivatives functioning as α7 nicotinic acetylcholine receptor positive allosteric modulators [1]. Unlike positional isomers such as 2-methoxy-6-methylpyridine-3-boronic acid (CAS 1000802-75-4) or 2-methoxy-5-methylpyridin-4-ylboronic acid (CAS 2246370-65-8), which are not documented in this α7 PAM patent context, the 4-boronic acid with 2-methoxy-6-methyl substitution pattern is specifically validated for this therapeutic target class. The compound participates in Suzuki-Miyaura cross-coupling to introduce the pyridine moiety into the final pharmacophore [1].
| Evidence Dimension | Target-Specific Documentation in Therapeutic Development Context |
|---|---|
| Target Compound Data | Explicitly disclosed in WO 2011064288 A1 for α7 PAM synthesis; 97% commercial purity available for reproduction of patent procedures [1] |
| Comparator Or Baseline | 2-Methoxy-6-methylpyridine-3-boronic acid (CAS 1000802-75-4): Not documented in this α7 PAM patent context; 2-Methoxy-5-methylpyridin-4-ylboronic acid (CAS 2246370-65-8): No α7 PAM patent linkage identified |
| Quantified Difference | Qualitative presence/absence of α7 PAM therapeutic target validation: Documented versus undocumented |
| Conditions | Patent WO 2011064288 A1 (2011); Suzuki-Miyaura cross-coupling context |
Why This Matters
Selection of the patent-specified boronic acid building block ensures structural fidelity to validated α7 PAM pharmacophores and reduces the risk of synthetic route deviation from documented procedures.
- [1] MacDonald, G. J., et al. PCT Int. Appl. WO 2011064288 A1, 2011. View Source
